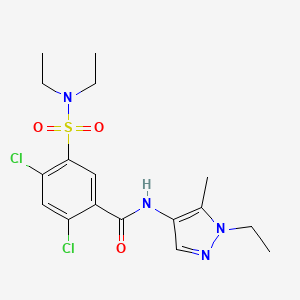![molecular formula C16H17ClN4O6S B10945312 3-[(acetyloxy)methyl]-7-{[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10945312.png)
3-[(acetyloxy)methyl]-7-{[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Acetyloxy)methyl]-7-{[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique bicyclic structure, which includes a thiazolidine ring fused to a β-lactam ring, and its functional groups that contribute to its reactivity and utility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(acetyloxy)methyl]-7-{[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thiazolidine Ring: This can be achieved through the reaction of a cysteine derivative with a β-lactam precursor under acidic conditions.
Introduction of the Pyrazole Moiety: The pyrazole ring is introduced via a coupling reaction with the appropriate pyrazole derivative, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Acetylation: The final step involves the acetylation of the hydroxymethyl group using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Acetyloxy)methyl]-7-{[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring, leading to sulfoxides or sulfones.
Substitution: The chloro group in the pyrazole ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Substitution: Nucleophiles like primary amines or thiols in the presence of a base.
Major Products
Hydrolysis: Corresponding carboxylic acid.
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(Acetyloxy)methyl]-7-{[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as an antibiotic due to its β-lactam structure.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 3-[(acetyloxy)methyl]-7-{[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets. The β-lactam ring is known to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death. The pyrazole moiety may contribute to additional biological activities by interacting with other molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Penicillin: Ein weiteres β-Lactam-Antibiotikum mit einem ähnlichen Wirkmechanismus.
Cephalosporine: Eine Klasse von β-Lactam-Antibiotika mit einem breiteren Wirkungsspektrum.
Carbapeneme: Hochwirksame β-Lactam-Antibiotika, die gegen β-Lactamase-Enzyme resistent sind.
Einzigartigkeit
3-[(Acetyloxy)methyl]-7-{[(4-chlor-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-2-carbonsäure ist einzigartig aufgrund seiner Kombination aus einem β-Lactamring mit einer Pyrazol-Einheit, die zusätzliche biologische Aktivitäten verleihen und seine Stabilität und Wirksamkeit im Vergleich zu anderen β-Lactam-Antibiotika verbessern kann.
Eigenschaften
Molekularformel |
C16H17ClN4O6S |
|---|---|
Molekulargewicht |
428.8 g/mol |
IUPAC-Name |
3-(acetyloxymethyl)-7-[(4-chloro-1-ethylpyrazole-3-carbonyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H17ClN4O6S/c1-3-20-4-9(17)10(19-20)13(23)18-11-14(24)21-12(16(25)26)8(5-27-7(2)22)6-28-15(11)21/h4,11,15H,3,5-6H2,1-2H3,(H,18,23)(H,25,26) |
InChI-Schlüssel |
FLBVSFICUQZEDV-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C(=N1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)C)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-cycloheptylidene-5-[(4-nitrophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B10945232.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10945245.png)
![2-[3-(3-Chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl]-5-(4-methoxybenzyl)-1,3,4-oxadiazole](/img/structure/B10945251.png)
![N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}-4-chlorobenzenesulfonamide](/img/structure/B10945254.png)
![(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B10945255.png)
![1-Methyl-N~3~-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B10945259.png)
![3-Bromo-2-methyl-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10945266.png)

![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B10945272.png)
![5-[(4-{(1Z)-1-[2-({5-[(4-methoxyphenoxy)methyl]furan-2-yl}carbonyl)hydrazinylidene]ethyl}phenoxy)methyl]furan-2-carboxylic acid](/img/structure/B10945279.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[1-(methylsulfonyl)piperidin-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10945281.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B10945308.png)

![(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl){4-[3-(trifluoromethyl)benzyl]piperazin-1-yl}methanone](/img/structure/B10945316.png)
